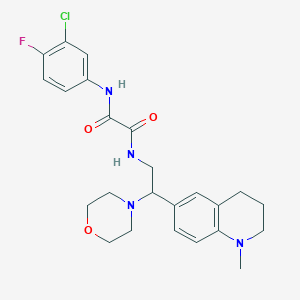![molecular formula C15H15ClF3N3O3S B3008665 1-[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097914-19-5](/img/structure/B3008665.png)
1-[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione" is a structurally complex molecule that appears to be related to various imidazolidine-2,4-dione derivatives. These derivatives are of significant interest in pharmaceutical research due to their potential biological activities. The papers provided discuss the synthesis and structural analysis of related compounds, which can offer insights into the synthesis and properties of the compound .
Synthesis Analysis
The synthesis of imidazolidine-2,4-dione derivatives can involve multi-component reactions, as seen in the three-component condensation method described for the synthesis of imidazo[4,5-b]pyridine-2,5(4H,6H)-diones . Although the specific synthesis of the compound is not detailed, the methodologies presented in these papers could potentially be adapted for its synthesis. For instance, the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates to yield novel compounds suggests that similar nucleophilic addition reactions could be employed.
Molecular Structure Analysis
X-ray diffraction studies are a common technique for determining the molecular structure of imidazolidine-2,4-dione derivatives . The nonplanar conformation of these molecules, as well as the presence of intermolecular interactions, are crucial for understanding their chemical behavior . The dihedral angle between the benzene and five-membered rings, as well as the stabilization by various intermolecular interactions, are important structural features that could also be relevant to the compound of interest.
Chemical Reactions Analysis
The reactivity of imidazolidine-2,4-dione derivatives can be influenced by their structural features. For example, the rearrangement of compounds in boiling acetic acid or concentrated hydrochloric acid to yield novel structures indicates that the compound may also undergo similar transformations under certain conditions. The presence of functional groups such as the thiophene moiety could further influence its reactivity profile.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazolidine-2,4-dione derivatives can be deduced from spectral, thermal, and computational analyses . The high thermal stability of these compounds in an open atmosphere suggests that the compound may also exhibit similar stability. The comparison between experimental and theoretical calculations, such as DFT, can provide a deeper understanding of the electronic properties and potential reactivity of the molecule .
科学的研究の応用
Anti-Arrhythmic Applications : A study on imidazolidine-2,4-dione derivatives demonstrated their potential in anti-arrhythmic applications. Specifically, a compound closely related to the one showed properties belonging to class Ia anti-arrhythmic drugs, indicating its potential in treating heart rhythm disorders (Pękala et al., 2005).
Fluorescent Organoboron Complexes : Research into fluorescent organoboron complexes containing imidazolidine-2,4-dione moieties revealed these compounds as strongly emissive and capable of covering a wide range of the UV-Vis spectrum. This suggests their potential in bioorthogonal chemistry and fluorescence applications (Garre et al., 2019).
Drug Metabolism Studies : Imidazolidine-2,4-dione derivatives have been used in synthesizing antagonists labeled with carbon-14 and deuterium for drug metabolism and pharmacokinetics studies. This highlights their role in developing drugs targeting lymphocyte function-associated antigen-1 (LFA-1), which is crucial in the immune system (Latli et al., 2011).
Synthesis of 13,16-Diazaestrone Analogs : The compound's derivatives have been synthesized and explored for their potential in creating diazaestrone analogs, suggesting their role in medicinal chemistry and drug development (Parihar & Ramana, 2003).
Dual 5-HT1A Receptor and Serotonin Transporter Affinity : Imidazolidine‐2,4‐dione derivatives have been studied for their dual affinity towards 5-HT1A receptors and serotonin transporters. Such compounds could potentially be used in the treatment of depression and anxiety (Czopek et al., 2013).
Electrochemical Studies : The electrochemical behavior of hydantoin derivatives, which are closely related to imidazolidine-2,4-dione, has been examined. This research provides insights into the structure-activity relationships of these compounds, relevant to their biochemical actions (Nosheen et al., 2012).
特性
IUPAC Name |
1-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClF3N3O3S/c16-11-2-1-10(26-11)13(24)20-5-3-9(4-6-20)21-7-12(23)22(14(21)25)8-15(17,18)19/h1-2,9H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLHFAGHGSKWIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClF3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

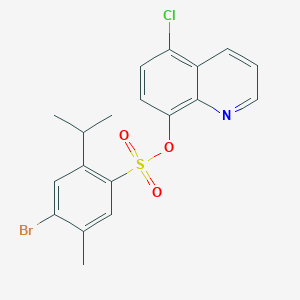
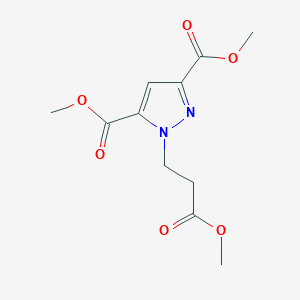
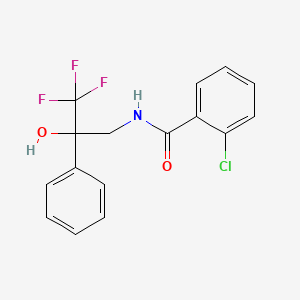
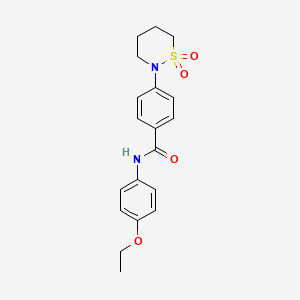
![1-(1H-benzo[d][1,2,3]triazol-1-yl)hexan-1-one](/img/structure/B3008590.png)
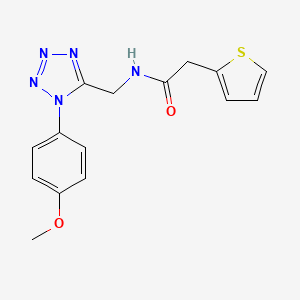
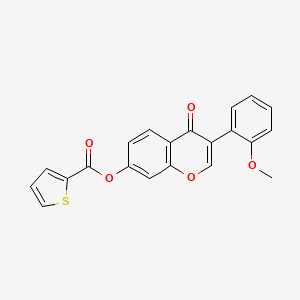
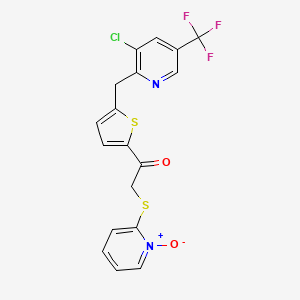
![(E)-4-(Dimethylamino)-N-[2-(4-fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylbut-2-enamide](/img/structure/B3008598.png)
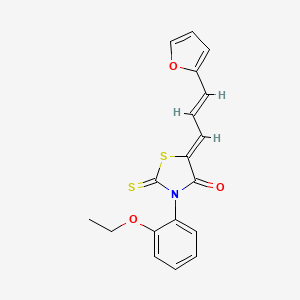
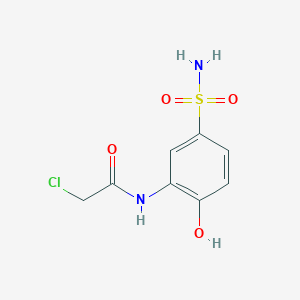
![4-butoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B3008602.png)
![2-[[1-(4-Phenylbenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B3008603.png)
